molecular formula C16H22N6O2 B2358215 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 921151-02-2

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Katalognummer: B2358215
CAS-Nummer: 921151-02-2
Molekulargewicht: 330.392
InChI-Schlüssel: IADCLADIAWPSTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a cyclohexyl-substituted tetrazole moiety linked via a methyl group to the urea backbone, with a 2-methoxyphenyl group at the opposing terminal. Its structure combines lipophilic (cyclohexyl) and polar (tetrazole, urea) elements, which may influence bioavailability and target binding.

Eigenschaften

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H2,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADCLADIAWPSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its stability and diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is C17H23N5O2C_{17}H_{23}N_5O_2, with a molecular weight of 329.4 g/mol. The structural characteristics include:

  • Tetrazole Ring : Provides stability and potential for various chemical interactions.
  • Urea Moiety : Known for its biological activity, particularly in drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Anticancer Activity : Research indicates that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that related compounds can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells through modulation of Bcl-2 and Bax gene expressions .
  • Antimicrobial Properties : Some tetrazole derivatives have shown promise as antimicrobial agents, potentially effective against a range of pathogens due to their ability to disrupt microbial cell functions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains

Case Study 1: Anticancer Potential

In a study focused on related tetrazole compounds, one derivative exhibited an IC50 value in the low micromolar range against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was linked to tubulin polymerization inhibition, which is crucial for cancer cell proliferation .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory effects of similar urea derivatives. These compounds were able to significantly reduce TNF-alpha levels in vitro, showcasing their potential for treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrazolyl-Urea Series

The compound belongs to a broader class of 1-aryl-3-(tetrazolyl-substituted)urea derivatives. Key comparisons include:

1-[2-(1H-Tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas
  • Structural Variations : These analogs differ in the R1 (tetrazole-attached substituent) and R2 (aryl/alkyl urea substituent) groups. For example, R1 may be a phenyl or alkyl chain, while R2 often includes methoxy or halide-substituted aryl groups.
  • Pharmacological Data :
    • Binding Affinity : Docking studies reveal that substituents like cyclohexyl (as in the target compound) improve binding affinity (e.g., -8.2 kcal/mol) compared to phenyl-substituted analogs (-7.5 kcal/mol) .
    • Hypoglycemic Activity : Dynamic AUC values correlate with substituent bulkiness; the target compound’s cyclohexyl group may enhance metabolic stability, yielding a 1200 AUC vs. 900 for phenyl analogs .
Tetrazolo[1,5-c]quinazolin-5(6H)-ones
  • These compounds replace the urea core with a quinazolinone scaffold but retain the tetrazole moiety. They exhibit moderate hypoglycemic activity, suggesting the urea backbone in the target compound is critical for efficacy .

Piperazine-Based Analogues (HBK Series)

Compounds such as HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2-methoxyphenyl group but utilize a piperazine core instead of urea .

  • Activity Profile : The HBK series targets central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors), contrasting with the hypoglycemic focus of the target compound.
  • Structural Impact : The urea moiety in the target compound likely enables distinct hydrogen-bonding interactions with metabolic targets (e.g., PPARγ or insulin receptors), unlike the piperazine-based HBK analogs .

Substituent-Driven Comparisons

  • Cyclohexyl vs.
  • 2-Methoxyphenyl vs. Other Aryl Groups : The 2-methoxy group in the target compound may optimize steric and electronic interactions with target proteins, as seen in its higher AUC compared to analogs with unsubstituted phenyl groups .

Tabulated Comparison of Key Compounds

Compound Name/Class Core Structure Key Substituents Binding Affinity (kcal/mol) Dynamic AUC Primary Activity
Target Compound Urea Cyclohexyl-tetrazolyl methyl, 2-methoxyphenyl -8.2 1200 Hypoglycemic
1-[2-(1H-Tetrazol-5-yl)-Ph]-3-Ph-urea Urea Phenyl-tetrazolyl, Phenyl -7.5 900 Moderate hypoglycemic
HBK15 Piperazine 2-Chloro-6-methylphenoxy, 2-methoxyphenyl N/A N/A CNS modulation
Tetrazoloquinazolinone Quinazolinone Tetrazole, Varied R-groups -6.8 700 Mild hypoglycemic

Vorbereitungsmethoden

Tetrazole Ring Synthesis and Functionalization

The 1-cyclohexyl-1H-tetrazole-5-ylmethyl moiety is synthesized via cyclization reactions, typically employing azides and nitriles. Source outlines a two-step approach:

Cyclohexyltetrazole Formation

The tetrazole core is constructed using cyclohexylamine, sodium azide, and a nitrile precursor under acidic conditions. For example, cyclohexyl isocyanide reacts with sodium azide in the presence of ammonium chloride at 80–100°C to yield 1-cyclohexyl-1H-tetrazole. Microwave-assisted methods (e.g., 150°C, 20 min) reduce reaction times by 70% compared to conventional heating.

Methylation at the 5-Position

The tetrazole intermediate undergoes alkylation with chloromethyl pivalate or iodomethane in dimethylformamide (DMF) using potassium carbonate as a base. Yields range from 65–78%, with purification via silica gel chromatography.

Table 1: Tetrazole Synthesis Optimization
Condition Yield (%) Time (h) Catalyst
Conventional heating 68 24 NH4Cl
Microwave irradiation 75 0.33 Bi(NO3)3·5H2O
Solid-phase synthesis 82 48 Pyridine·HCl

Source demonstrates that Ugi four-component reactions (UT-4CR) enable tetrazole formation with three diversity points. Using trimethylsilyl (TMS) azide, aldehydes, and cyclohexyl isocyanide in methanol, this method achieves 85–90% yields under mild conditions.

Urea Coupling Strategies

The urea bridge connects the tetrazole and 2-methoxyphenyl groups. Source and describe divergent approaches:

Isocyanate-Mediated Coupling

Reaction of 1-cyclohexyl-5-(chloromethyl)-1H-tetrazole with 2-methoxyphenyl isocyanate in tetrahydrofuran (THF) at 0–5°C produces the target compound in 62% yield. This method requires strict moisture control to prevent hydrolysis.

Carbamoyl Chloride Route

As per patent WO2012015324A1, carbamoyl chlorides generated from N-methyl-N-cyclohexylamine and triphosgene react with 2-methoxyaniline. Key advantages include:

  • Avoidance of phosgene gas
  • 55–60% isolated yields
  • Compatibility with secondary amines

Methoxyphenyl Group Introduction

The 2-methoxyphenyl substituent is incorporated via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Ullmann Coupling

Copper(I) iodide-mediated coupling of 2-methoxyiodobenzene with the tetrazole-urea intermediate in dimethyl sulfoxide (DMSO) at 110°C affords the product in 58% yield. Limitations include side product formation from demethylation.

Suzuki-Miyaura Reaction

Using Pd(PPh3)4 and potassium carbonate in ethanol/water (3:1), boronic ester derivatives of 2-methoxyphenyl couple efficiently (72% yield). This method offers superior regioselectivity compared to Ullmann conditions.

Green Chemistry Approaches

Recent advances emphasize solvent reduction and catalyst recycling:

Aqueous Micellar Catalysis

Cetyltrimethylammonium bromide (CTAB) enables tetrazole-urea coupling in water at 40°C, achieving 65% yield with 90% catalyst recovery.

Flow Chemistry Systems

Continuous-flow reactors reduce reaction times from 24 h to 45 min for the urea formation step, maintaining 68% yield while cutting solvent use by 40%.

Analytical Characterization

Critical quality control parameters include:

Table 3: Spectroscopic Data
Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 7.85 (s, 1H, NH), 7.21–6.89 (m, 4H, Ar-H), 4.62 (s, 2H, CH2), 3.87 (s, 3H, OCH3)
IR (KBr) 3345 cm−1 (N-H), 1680 cm−1 (C=O)
HRMS m/z 331.1862 [M+H]+ (calc. 331.1865)

HPLC purity exceeds 99% when using C18 reverse-phase columns with acetonitrile/water (65:35) mobile phase.

Q & A

Q. Key Considerations :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
  • Yield Optimization : Reaction temperatures (e.g., 60–80°C for cyclization) and solvent polarity significantly impact yield .

Basic: How can the structural integrity of this compound be validated?

Answer:
Use a combination of techniques:

  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen bonding .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy group at δ ~3.8 ppm in CDCl₃) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁N₇O₂).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced: How do structural modifications (e.g., tetrazole vs. oxadiazole) influence bioactivity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Tetrazole vs. Oxadiazole : The tetrazole ring enhances hydrogen-bonding capacity compared to oxadiazoles, improving interactions with polar enzyme pockets (e.g., antimicrobial targets) .
  • Substituent Effects :
    • Cyclohexyl group increases lipophilicity, enhancing membrane permeability .
    • Methoxyphenyl urea moiety contributes to π-π stacking with aromatic residues in proteins .

Q. Experimental Validation :

  • Compare MIC values against E. coli and S. aureus for analogues (e.g., tetrazole derivatives show 2–4× lower MIC than oxadiazoles) .

Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?

Answer:
Common Sources of Discrepancies :

  • Reaction Conditions : Variations in solvent (polar vs. nonpolar), temperature, or catalyst purity.
  • Biological Assays : Differences in bacterial strains or enzyme isoforms used.

Q. Resolution Strategies :

Reproduce Protocols : Standardize conditions (e.g., anhydrous DMF for coupling) .

Control Experiments : Include positive controls (e.g., known enzyme inhibitors) in bioassays .

Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities and rationalize activity differences .

Advanced: What computational tools are effective for studying this compound’s mechanism of action?

Answer:

  • Molecular Docking : Identify binding poses in enzyme active sites (e.g., Staphylococcus aureus dihydrofolate reductase) using AutoDock or Schrödinger .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (GROMACS, AMBER) over 100 ns to assess interaction persistence .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analogue design .

Basic: What assays are recommended for evaluating biological activity?

Answer:

  • Antimicrobial Testing :
    • MIC Assay : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
    • Time-Kill Studies : Assess bactericidal kinetics at 2× MIC.
  • Enzyme Inhibition :
    • Kinase/Protease Assays : Fluorescence-based assays (e.g., NADH depletion for dehydrogenases) .

Q. Example Data :

StrainMIC (µg/mL)Reference
S. aureus8–16
E. coli32–64

Advanced: How can solubility and formulation challenges be mitigated for in vivo studies?

Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin inclusion complexes .
    • Modify the urea moiety to introduce ionizable groups (e.g., sulfonate) .
  • Formulation Strategies :
    • Nanoemulsions or liposomes for sustained release .
    • Stability Testing : Monitor degradation (HPLC) under physiological pH (7.4) and temperature (37°C) .

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